N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H17N5OS and its molecular weight is 279.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
The compound belongs to the family of imidazoles and thiadiazoles, which have been extensively studied for their synthetic routes and biological activities. For example, research on imidazo[1,2-a]pyridines, which share a similar core structure, has led to the discovery of potential antiulcer agents, demonstrating the versatility of these heterocyclic compounds in medicinal chemistry (J. Starrett et al., 1989). Furthermore, studies on the synthesis of polyamides containing imidazole highlight the importance of intramolecular hydrogen bonding in these polymers, suggesting applications in materials science (Kevin J. Bouck & P. G. Rasmussen, 1993).
Potential Therapeutic Applications
The search for novel therapeutics often leads researchers to investigate compounds with unique structural motifs, such as N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. While direct studies on this specific compound might be limited, the broader research into imidazole and thiadiazole derivatives offers insights. For instance, the synthesis of imidazolidine-2-thione derivatives has explored their potential as antimicrobial agents, reflecting the broader antimicrobial research interest in thiadiazole compounds (M. Yokoyama et al., 1981). Similarly, research into microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties has indicated their potential for antimicrobial and antilipase activities (Serap Başoğlu et al., 2013), suggesting possible therapeutic applications for this compound in similar contexts.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-3-4-10-11(19-16-15-10)12(18)14-6-8-17-7-5-13-9(17)2/h5,7H,3-4,6,8H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAIRYVXBFGHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.